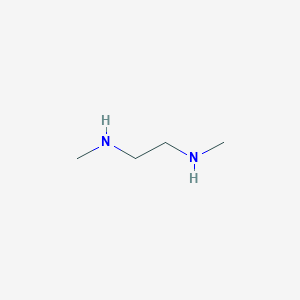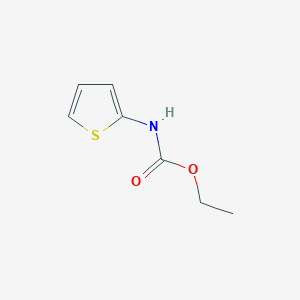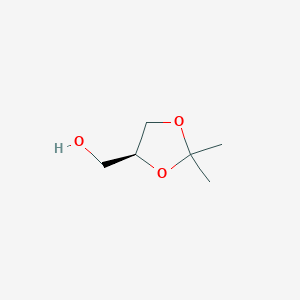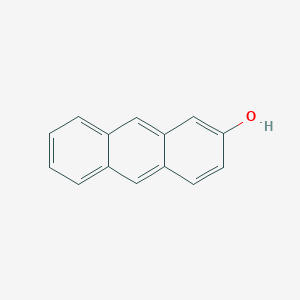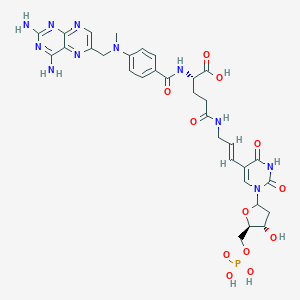![molecular formula C13H17BrO2 B021825 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid CAS No. 75625-98-8](/img/structure/B21825.png)
2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step processes including methylation, hydrolysis, and bromination reactions. For instance, 2-(4-bromomethylphenyl) propionic acid, a closely related compound, is synthesized from p-methylbenzyl cyanide via methylation, hydrolysis, and bromide reaction, indicating the complexity and the specific conditions required for the synthesis of such compounds (Cheng Qing-rong, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through methods like X-ray crystallography, showcasing the precise arrangement of atoms within the molecule. For example, methyl 2-hydroxyimino-3-phenyl-propionate has been characterized by 1H NMR, IR, element analysis, and confirmed by X-ray crystal structure analysis, highlighting the detailed structural insights gained through these analytical techniques (Xiao-liu Li et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures, such as the condensation reactions and the role of catalysts, have been extensively studied. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for condensation reactions, demonstrating the chemical reactivity and applications of these compounds in synthetic chemistry (S. Tayebi et al., 2011).
Physical Properties Analysis
The physical properties of compounds in this category, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on similar compounds have provided insights into the nature of intermolecular interactions and the effects of structural differences on physical properties (U. Das et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the formation of specific derivatives or reaction products, are essential for the application of these compounds in chemical synthesis. Research has delved into the reactivity patterns and synthesis of derivatives, providing a foundation for further exploration and application of these compounds (T. Amano et al., 1986).
科学的研究の応用
Synthesis of Anti-Inflammatory Agents : A study presents an efficient synthetic route for 2-(4-bromomethylphenyl)propionic acid, a key intermediate for loxoprofen sodium, an anti-inflammatory drug. This compound is synthesized using readily available reagents and steps, indicating its potential in pharmaceutical manufacturing (Liu Dong-zhi, 2006).
Metabolic Study Markers : Deuterated phenylpropionic acid derivatives, which include 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid, can serve as internal standards for studying the metabolism of anti-inflammatory agents like suprofen in humans and animals (Mori et al., 1983).
Anticancer and Antimicrobial Potential : New bromophenol derivatives from algae, structurally related to 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid, show inactive properties against various human cancer cell lines and microorganisms, indicating a potential for development into therapeutic agents (Zhao et al., 2004).
Thermolytic Studies : Thermolysis of related compounds like 1 phenyl-1,2-dibromopropylphosphonic acid in the gas phase, which shares a bromine component with 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid, leads to the loss of bromine and the phosphoryl group, offering insights into the behavior of such compounds under high-temperature conditions (Meyerson et al., 1984).
Antidiabetic Drug Development : N-(2-benzoylphenyl)-L-tyrosine PPARgamma agonists, structurally related to 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid, show promising antidiabetic activity in rodent models of type 2 diabetes. They have potential for further development as PPARgamma agonists, a critical target in diabetes treatment (Cobb et al., 1998).
Safety And Hazards
This compound should be handled under inert gas and protected from moisture . It should be kept out of reach of children and not be handled until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
特性
IUPAC Name |
2-[4-(1-bromo-2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYFDQVXABRDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504488 | |
| Record name | 2-[4-(1-Bromo-2-methylpropyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid | |
CAS RN |
75625-98-8 | |
| Record name | 2-[4-(1-Bromo-2-methylpropyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



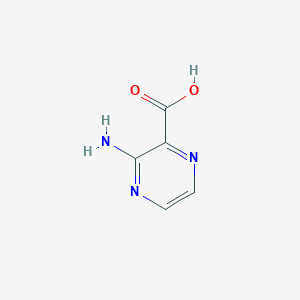
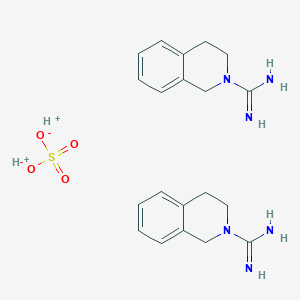

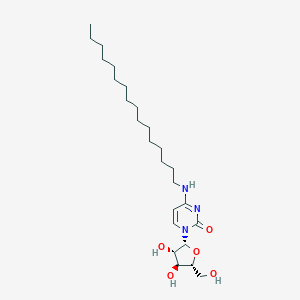
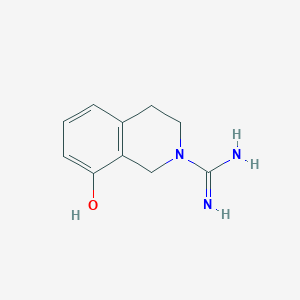
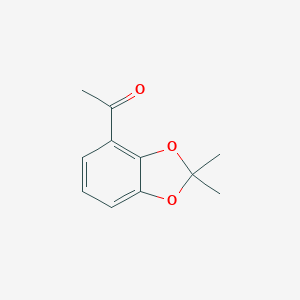
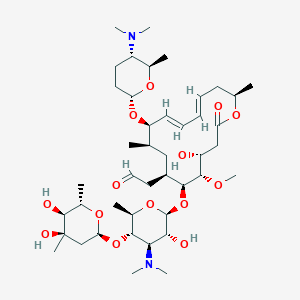
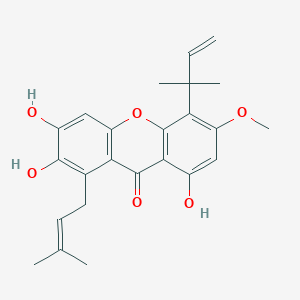
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B21761.png)
